2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Overview
Description
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in the cellular environment. For instance, similar compounds have shown membrane perturbing as well as intracellular mode of action due to binding with DNA . This suggests that 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid might also interact with cellular components, such as DNA, to exert its effects.
Biochemical Pathways
It’s known that similar compounds induce and are biotransformed by cytochrome p450 1a1 . This suggests that the compound might also affect the cytochrome P450 1A1 pathway, leading to downstream effects.
Pharmacokinetics
Similar compounds have been reported to overcome limitations posed by drug lipophilicity through amino acid conjugation to the exocyclic primary amine function . This suggests that this compound might also have similar properties, impacting its bioavailability.
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that this compound might also have significant effects at the molecular and cellular level .
Action Environment
The synthesis of similar compounds has been reported under solvent-free conditions , suggesting that the compound might also be stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Amino Group: The amino group at the 4-position of the phenyl ring can be introduced through nitration followed by reduction. Nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids, followed by reduction with a suitable reducing agent such as iron powder or tin chloride.
Sulfonation: The sulfonic acid group can be introduced by sulfonation of the benzothiazole derivative using fuming sulfuric acid or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It can serve as a probe for studying enzyme activities and protein interactions.
Comparison with Similar Compounds
2-(4-Aminophenyl)benzothiazole: Lacks the sulfonic acid group but shares similar antitumor properties.
6-Methyl-1,3-benzothiazole: Lacks the amino and sulfonic acid groups but is used in materials science applications.
Uniqueness: 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is unique due to the presence of both the amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. The sulfonic acid group enhances its solubility in water, making it more suitable for biological applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZUHYIHYBDNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19798 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024501 | |
Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-(4-aminophenyl)-6-methylbenzothiazole sulfonic acid is a brownish-yellow powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19798 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl- | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19798 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
130-17-6 | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19798 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(4-Aminophenyl)-6-methyl-7-benzothiazolesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-17-6 | |
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Record name | 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl- | |
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Record name | 130-17-6 | |
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Record name | 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl- | |
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Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid | |
Source | EPA DSSTox | |
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Record name | 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.528 | |
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Record name | 7-BENZOTHIAZOLESULFONIC ACID, 2-(P-AMINOPHENYL)-6-METHYL- | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19798 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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